molecular formula C20H10O2 B031467 Benzo[a]pyrene-1,6-dione CAS No. 3067-13-8

Benzo[a]pyrene-1,6-dione

Cat. No.: B031467
CAS No.: 3067-13-8
M. Wt: 282.3 g/mol
InChI Key: OXWHZARNAGLRFL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-1,6-dione is a critical ortho-quinone metabolite of the environmental procarcinogen Benzo[a]pyrene (BaP). Its primary research value lies in elucidating the complex metabolic pathways of polycyclic aromatic hydrocarbon (PAH) activation and their role in carcinogenesis. This compound is a key intermediate in the metabolic activation of BaP via the diol-epoxide pathway, but it is also studied for its own unique biological activities. Researchers utilize this compound to investigate redox cycling, a process where the quinone is enzymatically reduced to a semiquinone radical, which subsequently regenerates the parent quinone by reducing molecular oxygen to produce reactive oxygen species (ROS). This cycle leads to oxidative stress, DNA damage, and lipid peroxidation, contributing to the overall toxic and carcinogenic profile of BaP. Its applications are central to studies in chemical toxicology, molecular carcinogenesis, and environmental health science, providing vital insights into the mechanisms of DNA adduct formation, genotoxicity, and cellular defense mechanisms against oxidative insult. This high-purity compound is an indispensable tool for in vitro biochemical assays and in vivo models aimed at understanding and mitigating the health risks associated with PAH exposure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b]pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWHZARNAGLRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952917
Record name Benzo[pqr]tetraphene-1,6-dione
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3067-13-8, 64133-79-5
Record name Benzo[a]pyrene-1,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-1,6-quinone
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Record name Benzo(a)pyrene-1,6-dione, radical ion(1-)
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Record name Benzo[a]pyrene-1,6-dione
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Record name Benzo[pqr]tetraphene-1,6-dione
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Record name BENZO(A)PYRENE-1,6-DIONE
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Preparation Methods

Chromium-Based Oxidations

Chromium trioxide (CrO₃) and related reagents have historically been employed for the oxidation of BaP to its quinone derivatives. Early studies reported that treating BaP with CrO₃ in acetic acid yields a mixture of BP-1,6-dione, BP-3,6-dione, and BP-6,12-dione. The reaction proceeds via electrophilic aromatic substitution, where chromium(VI) acts as a strong oxidant, abstracting hydrogen atoms from specific positions on the BaP framework. Chromatographic separation of the resulting quinones revealed BP-1,6-dione as a minor product (7–20% yield). Challenges in isolating BP-1,6-dione from this mixture limited its utility until advanced purification techniques were developed.

Table 1: Yields of BP-1,6-dione via Chromium Oxidation

Oxidizing AgentSolventTemperatureYield (%)Reference
CrO₃Acetic acid25°C7–20
CrO₃–H₂SO₄Dichloromethane0°C12–18

Singlet Oxygen-Mediated Oxidation

Photooxidation of BaP under singlet oxygen (¹O₂) conditions provides a more selective route to BP-1,6-dione. Tris(4-bromophenyl)aminium hexachloroantimonate sensitizes BaP to generate ¹O₂, which reacts preferentially at the bay-region C1 and C6 positions. This method avoids the complex mixtures associated with chromium oxidations, yielding BP-1,6-dione in 35–40% isolated yield. The reaction mechanism involves a dioxetane intermediate, which undergoes retro-Diels-Alder cleavage to form the quinone.

Oxidation of Phenolic Precursors

Hypervalent Iodine Reagents

Recent advances utilize hypervalent iodine compounds, such as [bis(trifluoroacetoxy)iodo]benzene (BTI), to oxidize BaP phenols to quinones. For example, 1-hydroxybenzo[a]pyrene (1-HO-BP) undergoes regioselective oxidation with BTI in dichloromethane at room temperature, yielding BP-1,6-dione in 82% yield. This method outperforms traditional oxidants in both efficiency and selectivity, as BTI selectively targets the C6 position adjacent to the phenolic hydroxyl group.

Table 2: BTI-Mediated Oxidation of 1-HO-BP to BP-1,6-dione

SubstrateReagentSolventTime (h)Yield (%)Reference
1-HO-BPBTIDichloromethane282

Baeyer-Villiger Oxidation

The Baeyer-Villiger reaction has been adapted for synthesizing BP-1,6-dione from ketone precursors. For instance, 8-formylbenzo[a]pyrene (23) undergoes Baeyer-Villiger oxidation with m-chloroperbenzoic acid (MCPBA) to form 8-formyloxybenzo[a]pyrene (24), which is subsequently hydrolyzed and oxidized to BP-1,6-dione. While this pathway requires multiple steps, it offers precise control over the oxidation state and position.

Catalytic Methods and Environmental Considerations

Cytochrome P450 Enzymatic Oxidation

Recombinant cytochrome P450 enzymes (e.g., CYP1A1) catalyze the oxidation of BaP to epoxides and diols, which are further metabolized to quinones like BP-1,6-dione. Although enzymatic methods are less commonly used for bulk synthesis, they provide insights into metabolic activation pathways. Kinetic studies using HPLC with post-column zinc reduction demonstrate that CYP1A1 produces BP-1,6-dione at rates of 0.8–1.2 nmol/min/mg protein.

Environmental Degradation

BP-1,6-dione is also formed during environmental degradation of BaP via photochemical and microbial pathways. Singlet oxygen generated by sunlight reacts with adsorbed BaP on particulate matter, yielding BP-1,6-dione as a major product. This process complicates environmental monitoring but underscores the compound’s ecological significance.

Challenges and Optimization Strategies

Purification and Isolation

Early synthetic routes suffered from low yields due to the co-formation of BP-3,6-dione and BP-6,12-dione. Advances in high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and isocratic elution (hexane:chloroform, 85:15) now enable baseline separation of these isomers .

Scientific Research Applications

Mechanisms of Toxicity

BaP and its derivatives, including BaP-1,6-dione, have been studied extensively for their toxicological effects. Research indicates that BaP-1,6-dione exhibits significant cytotoxicity and genotoxicity, primarily through the formation of DNA adducts and the induction of oxidative stress. These mechanisms contribute to its role as a carcinogen.

Case Study: Cardiovascular Effects

A study highlighted the impact of BaP on cardiovascular diseases (CVDs), showing that exposure to BaP can lead to endothelial dysfunction and inflammation in vascular cells. The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating these effects. In vitro studies demonstrated that BaP-1,6-dione could inhibit angiogenesis by downregulating vascular endothelial growth factors (VEGFs) and upregulating anti-angiogenic factors like THBS1 .

Table 1: Toxicological Effects of BaP-1,6-dione

Study FocusFindings
CytotoxicityInduces oxidative stress and DNA damage in human cells.
GenotoxicityForms DNA adducts leading to mutations.
Cardiovascular ImpactInhibits angiogenesis and promotes inflammatory responses in vascular cells.

Detection in Airborne Particulates

BaP-1,6-dione is a product of BaP degradation in the environment and serves as an important marker for monitoring PAH pollution. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed to quantify BaP-1,6-dione in air particulate matter.

Case Study: Air Quality Assessment

Research conducted on urban air quality revealed that the presence of BaP-1,6-dione correlates with increased levels of particulate matter from vehicular emissions. This finding underscores the compound's utility as an indicator for assessing environmental contamination by PAHs .

Table 2: Environmental Monitoring Applications

Measurement MethodApplication
GC-MSQuantification of BaP-1,6-dione in air samples.
Environmental StudiesAssessment of PAH pollution levels in urban areas.

Potential Therapeutic Applications

Emerging research suggests that certain derivatives of BaP, including BaP-1,6-dione, may have therapeutic potential due to their unique chemical properties. Investigations into their role as anti-cancer agents are ongoing.

Case Study: Antitumor Activity

In vitro studies have shown that BaP-1,6-dione can induce apoptosis in cancer cell lines through the activation of specific signaling pathways related to cell death. This suggests a dual role where it may act both as a carcinogen at high exposures and potentially exhibit therapeutic effects at controlled doses .

Table 3: Medicinal Applications

CompoundPotential Application
BaP-1,6-dioneInvestigated for antitumor activity in cancer therapies.

Mechanism of Action

Benzo[a]pyrene-1,6-dione exerts its effects primarily through the generation of reactive oxygen species (ROS) during its metabolic transformation. The compound can undergo redox cycling, leading to the production of ROS, which cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is a key factor in its carcinogenic and mutagenic properties.

Molecular Targets and Pathways:

    DNA: Formation of DNA adducts leading to mutations.

    Proteins: Oxidative modification of proteins affecting their function.

    Lipids: Lipid peroxidation resulting in cell membrane damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Classification and Positional Isomerism

Benzo[a]pyrene-1,6-dione belongs to a group of PAH-quinones with distinct structural features:

Compound Quinone Positions Classification
This compound 1,6 Non-K-region PAH-quinone
Benzo[a]pyrene-3,6-dione 3,6 Non-K-region PAH-quinone
Benzo[a]pyrene-6,12-dione 6,12 Non-K-region PAH-quinone
Phenanthrene-9,10-dione 9,10 K-region PAH-quinone

Non-K-region quinones, such as BaP-1,6-dione, exhibit quinone groups on terminal benzene rings, whereas K-region quinones (e.g., phenanthrene-9,10-dione) form on bay-region double bonds. This structural difference influences their reactivity and biological interactions .

Metabolic Production and Tissue-Specific Distribution

In rhesus monkeys, BaP quinones constitute 7–13% of total liver metabolites but over 40% in lung metabolites, highlighting tissue-specific metabolic preferences .

Redox Cycling and ROS Generation

All BaP diones participate in redox cycling:

  • Reduction : Anaerobically, NAD(P)H, glutathione, or cysteamine reduce diones to diols .
  • Autoxidation : Diols rapidly reoxidize in air, producing H₂O₂, superoxide (O₂⁻), and hydroxyl radicals (•OH) .
  • DNA Damage : BaP-1,6-dione induces DNA strand scission via ROS-mediated mechanisms, a property shared with BaP-3,6-dione and BaP-6,12-dione .

Enzyme Inhibition and Metabolic Interactions

BaP quinones inhibit cytochrome P450-mediated metabolism of BaP and its dihydrodiols. Inhibition potency follows this order:

Compound Kᵢ for BaP Metabolism (µM) Kᵢ for BaP-7,8-diol Metabolism (µM)
Benzo[a]pyrene-6,12-dione 0.35 0.10
This compound >0.35 >0.10
Benzo[a]pyrene-3,6-dione >1,6-dione >1,6-dione

BaP-6,12-dione is the strongest inhibitor, suggesting positional isomerism affects enzyme binding .

Environmental Degradation and Microbial Pathways

BaP-1,6-dione is a key metabolite in microbial degradation of BaP. Bacterial consortia (e.g., Mycobacterium vaanbaalenii and Staphylococcus aureus) convert BaP into 1,6-dione alongside phthalic acid and naphthalene derivatives . Similar pathways produce BaP-3,6-dione, but degradation efficiency varies with microbial species and environmental conditions .

Analytical Detection

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) distinguishes BaP-1,6-dione from isomers like BaP-3,6-dione and BaP-6,12-dione using retention times and multiple reaction monitoring (MRM) transitions . Limits of quantification (LOQ) for these compounds range from 0.1–1.0 ng/mL in particulate matter .

Toxicological Profiles

  • BaP-1,6-dione: Linked to ROS-mediated genotoxicity but less studied in carcinogenesis compared to BaP-3,6-dione and BaP-6,12-dione .
  • BaP-3,6-dione and BaP-6,12-dione: Implicated in colon carcinogenesis due to higher reactivity and metabolic inhibition .
  • K-region quinones: Phenanthrene-9,10-dione exhibits distinct toxicity mechanisms due to bay-region reactivity .

Biological Activity

Benzo[a]pyrene-1,6-dione (BP-1,6-dione) is a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP), which is well-known for its carcinogenic properties. Understanding the biological activity of BP-1,6-dione is crucial due to its implications in DNA damage, cellular toxicity, and potential roles in carcinogenesis.

BP-1,6-dione is formed through the oxidation of BaP and participates in various biochemical reactions. It can undergo reversible oxidation-reduction cycles, interacting with biological agents such as NADH and glutathione. These reactions lead to the generation of reactive oxygen species (ROS), primarily hydrogen peroxide, which can contribute to oxidative stress and cellular damage . The metabolism of BP-1,6-dione involves several enzymatic pathways, including those mediated by cytochrome P450 enzymes and aldo-keto reductases (AKRs) that produce various metabolites with distinct biological activities .

DNA Damage and Cytotoxicity

Research indicates that BP-1,6-dione can induce DNA strand breaks when incubated with T7 DNA, suggesting a direct genotoxic effect. This damage is modulated by conditions that enhance the production of ROS, indicating that oxidative stress plays a significant role in the mechanism of action . Additionally, BP-1,6-dione exhibits cytotoxic effects at low concentrations on cultured hamster cells. The cytotoxicity appears to be influenced by oxygen levels; reducing oxygen availability in the culture medium significantly mitigates these effects .

Case Studies and Research Findings

Table 1: Summary of Biological Activities Associated with this compound

Activity TypeDescriptionReference
DNA DamageInduces strand scissions in T7 DNA; damage linked to ROS production
CytotoxicityCytotoxic at low concentrations; reduced by oxygen depletion
Cardiovascular EffectsPotential role in hypertension and vascular dysfunction through AhR activation
Metabolic PathwaysInvolvement of CYP enzymes and AKRs in forming reactive metabolites

Mechanistic Insights

The mechanism by which BP-1,6-dione exerts its biological effects involves several pathways:

  • Oxidative Stress : The conversion of BP-1,6-dione into semiquinone radicals contributes to oxidative stress through the production of ROS.
  • Enzyme Interactions : BP-1,6-dione acts as an electron acceptor for NADH dehydrogenase, facilitating continuous cycles of oxidation-reduction that generate harmful reactive species .
  • Genotoxicity : The ability of BP-1,6-dione to cause DNA damage highlights its potential as a carcinogen.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Benzo[a]pyrene-1,6-dione?

Answer:

  • Synthesis : this compound is typically synthesized via oxidation of benzo[a]pyrene (BaP) using ozone or photochemical reactions. Evidence suggests it forms as a photoproduct of oxy-PAHs in atmospheric studies .
  • Characterization : Use techniques such as:
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.
    • Electron Paramagnetic Resonance (EPR) to detect semiquinone radical intermediates, which are critical in redox cycling .

Q. How can researchers detect and quantify this compound in environmental samples?

Answer:

  • Analytical Workflow :
    • Extraction : Use cyclohexane or methylene chloride for PAH extraction from air/soil matrices .
    • Separation : Employ gas chromatography (GC) or HPLC coupled with UV-Vis or fluorescence detection.
    • Quantification : Calibrate against certified standards (e.g., NIST reference materials) .
  • Challenges : Co-elution with other PAH derivatives may require tandem MS (GC-MS/MS or LC-MS/MS) for specificity .

Q. What are the primary metabolic pathways and DNA adduct formation mechanisms involving this compound?

Answer:

  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP1A1) oxidize BaP to reactive intermediates like BPDE, which forms DNA adducts .
  • Adduct Analysis :
    • Use 32P-postlabeling or mass spectrometry to identify adducts (e.g., dG-N2-BPDE).
    • Correlate adduct levels with mutagenic potential in in vitro models (e.g., mammalian cell lines) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound?

Answer:

  • Data Reconciliation Strategies :
    • Dose-Response Analysis : Compare studies using standardized exposure protocols (e.g., OECD guidelines).
    • Model Systems : Validate results across multiple models (e.g., bacterial vs. mammalian assays) to account for metabolic differences .
    • Confounding Factors : Control for co-exposure to other PAHs or environmental oxidants that may alter toxicity .

Q. What role does this compound play in atmospheric chemistry, and how can its photochemical behavior be modeled?

Answer:

  • Atmospheric Relevance : Acts as a model oxy-PAH to study photodegradation pathways and persistent free radical (PFR) formation .
  • Experimental Design :
    • Simulate atmospheric conditions using smog chambers with controlled O₃/UV exposure.
    • Monitor radical intermediates via EPR and quantify products via GC-MS .
  • Mechanistic Insight : The compound undergoes redox cycling between quinone, semiquinone, and hydroquinone states, influencing aerosol toxicity .

Q. What methodologies are effective for studying microbial degradation of this compound?

Answer:

  • Bacterial Consortia : Use enriched cultures (e.g., Mycobacterium and Stutzerimonas spp.) in mineral salt media (MSM) supplemented with the compound .
  • Degradation Metrics :
    • HPLC : Track parent compound depletion.
    • GC-MS : Identify metabolites (e.g., phthalic acid, naphthalene derivatives) .
  • Optimization : Adjust pH (6.5–7.5) and temperature (30–37°C) to enhance degradation rates (up to 93.8% efficiency reported) .

Q. How can researchers resolve analytical challenges in correlating this compound levels with total PAH contamination?

Answer:

  • Limitations : Traditional PAH quantification (e.g., fluorescence) may not correlate with specific derivatives like this compound due to matrix effects .
  • Solutions :
    • Targeted Analysis : Use isotope-labeled internal standards (e.g., deuterated analogs) for precise quantification .
    • Multivariate Statistics : Apply principal component analysis (PCA) to decouple contributions from co-eluting PAHs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-1,6-dione
Reactant of Route 2
Benzo[a]pyrene-1,6-dione

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